

Technical Guide: Synthesis and Characterization of AB-CHMINACA Metabolite M5A

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **AB-CHMINACA metabolite M5A**, also known by its IUPAC name, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid. AB-CHMINACA is a potent synthetic cannabinoid, and understanding its metabolic fate is crucial for forensic analysis, toxicological studies, and drug development. M5A is a significant metabolite formed through the in vivo and in vitro metabolism of the parent compound.[1] This document outlines the known characteristics of M5A, proposes a plausible synthetic route in the absence of published protocols, and details the analytical methodologies for its characterization. The physiological and toxicological properties of M5A are currently not well understood, and it is primarily utilized as an analytical reference standard in forensic and research applications.[2]

Introduction to AB-CHMINACA and its Metabolism

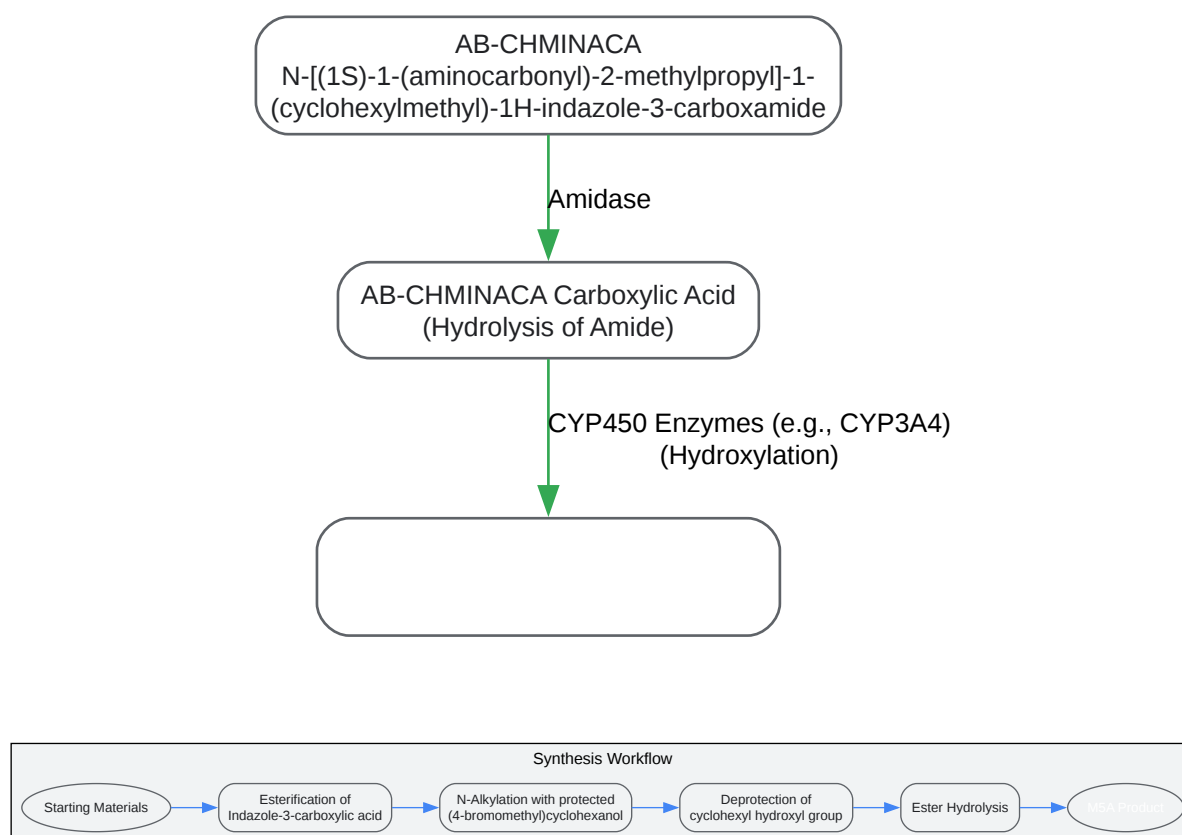
AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist of the central CB1 receptor.[2] Like many synthetic cannabinoids, AB-CHMINACA undergoes extensive phase I and phase II metabolism in the body, resulting in numerous metabolites.[1][3] These metabolic transformations are primarily carried out by cytochrome P450 (CYP) enzymes and amidases. [1] The resulting metabolites are often more polar than the parent compound, facilitating their excretion.

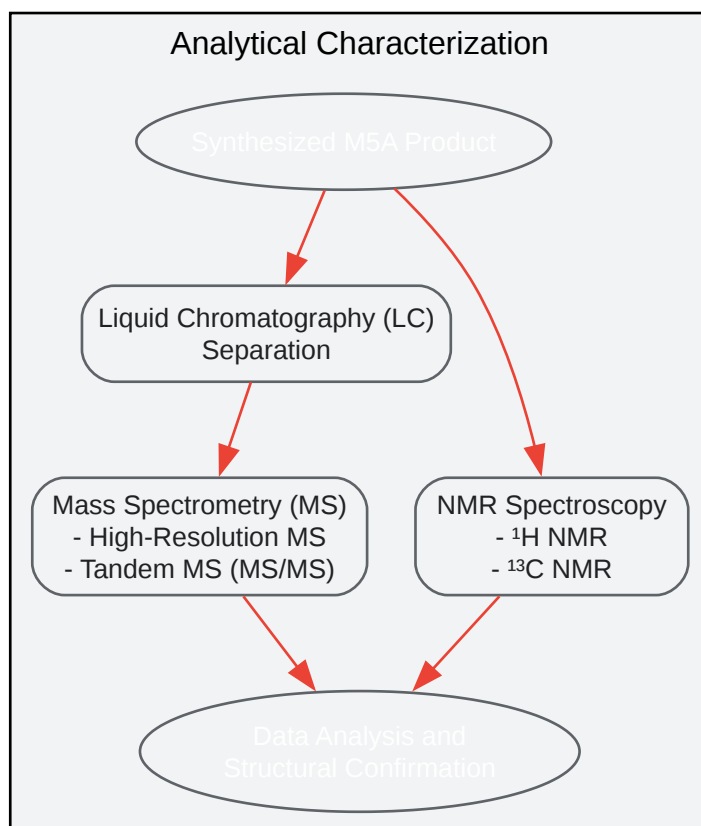
The metabolism of AB-CHMINACA leads to a variety of products, including hydroxylated and carboxylated derivatives.[1] One of the key metabolic pathways involves the hydrolysis of the terminal amide group and hydroxylation of the cyclohexyl ring, leading to the formation of M5A, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid.[4] The identification of such metabolites is critical for developing reliable analytical methods to detect AB-CHMINACA consumption, as the parent compound is often found in very low concentrations in biological samples.[3]

Metabolic Pathway of AB-CHMINACA to M5A

The biotransformation of AB-CHMINACA to M5A involves two primary enzymatic reactions:

- **Amide Hydrolysis:** The terminal amide group of the valine moiety in AB-CHMINACA is hydrolyzed to a carboxylic acid.
- **Hydroxylation:** The cyclohexyl ring undergoes hydroxylation, typically mediated by CYP enzymes, with CYP3A4 being a major contributor.[1]





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